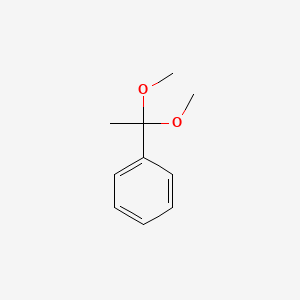

(1,1-Dimethoxyethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxyethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(11-2,12-3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSUVRWJZCEYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063407 | |

| Record name | Acetophenone dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-35-2 | |

| Record name | (1,1-Dimethoxyethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1,1-dimethoxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (1,1-dimethoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetophenone dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,1-dimethoxyethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENE, (1,1-DIMETHOXYETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36S57738FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(1,1-Dimethoxyethyl)benzene chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (1,1-Dimethoxyethyl)benzene

Authored by: A Senior Application Scientist

Abstract

This compound, also widely known as acetophenone dimethyl ketal, is a valuable organic compound primarily utilized in synthetic chemistry. This guide provides a comprehensive overview of its core chemical and physical properties, spectroscopic profile, reactivity, synthesis, and applications, with a particular focus on its role as a carbonyl protecting group. The information presented herein is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering both foundational knowledge and practical insights.

Introduction and Core Concepts

This compound (CAS No. 4316-35-2) is the dimethyl ketal derivative of acetophenone.[1][2] Its structure consists of a benzene ring attached to a quaternary carbon which is, in turn, bonded to a methyl group and two methoxy groups.[1] This arrangement defines its chemical character: the ketal functional group is the center of its reactivity, while the phenyl group influences its physical properties, such as solubility and thermal stability.

The primary utility of this compound in a laboratory setting stems from the stability of the ketal functional group under neutral or basic conditions, which contrasts with its controlled lability in the presence of acid. This property makes it an excellent choice for a protecting group for the ketone functionality of acetophenone and related structures during multi-step syntheses. By masking the electrophilic carbonyl carbon, chemists can perform reactions on other parts of a molecule without unintended side reactions at the ketone site.

Physicochemical and Structural Properties

This compound is typically a colorless to pale yellow liquid with an aromatic odor.[1] It is readily soluble in common organic solvents but demonstrates limited solubility in water, a characteristic imparted by its hydrophobic benzene ring.[1]

Table 1: Core Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 4316-35-2 | [3][4] |

| Molecular Formula | C₁₀H₁₄O₂ | [1][3][5] |

| Molecular Weight | 166.22 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.008 g/mL at 25 °C | [6][7] |

| Boiling Point | 95-98 °C / 12 mmHg | [6] |

| Refractive Index | n20/D 1.49 | [6][7] |

| Flash Point | 67 °C (152.6 °F) - closed cup | [8] |

Structural Identifiers

-

IUPAC Name : 1,1-dimethoxyethylbenzene[2]

-

Synonyms : Acetophenone dimethyl acetal, Acetophenone dimethyl ketal, 1,1-Dimethoxy-1-phenylethane, Benzene, (1,1-dimethoxyethyl)-[1][2][7]

-

SMILES : COC(C)(OC)c1ccccc1[1]

Spectroscopic Profile for Structural Elucidation

The unique structure of this compound gives rise to a distinct spectroscopic signature, which is essential for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is characterized by three main signals. The single methyl group protons typically appear as a sharp singlet. The six protons of the two equivalent methoxy groups also produce a singlet. The five protons on the phenyl group will appear as a more complex multiplet in the aromatic region of the spectrum.

-

¹³C NMR : The carbon NMR spectrum will show distinct peaks for the methyl carbon, the two equivalent methoxy carbons, the quaternary ketal carbon, and the carbons of the phenyl ring (four signals due to symmetry).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups present.[2]

-

C-O Stretching : Strong absorption bands corresponding to the C-O single bonds of the ketal/ether groups are prominent.

-

C-H Stretching : The spectrum will show C-H stretching vibrations for both the sp³-hybridized aliphatic protons (methyl and methoxy groups) typically just below 3000 cm⁻¹, and the sp²-hybridized aromatic protons just above 3000 cm⁻¹.[9]

-

Aromatic C=C Stretching : A series of absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[9]

-

C-H Bending : Out-of-plane C-H bending vibrations for the monosubstituted benzene ring can be observed in the 690-770 cm⁻¹ range, which can be diagnostic for the substitution pattern.[10]

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. A prominent fragmentation pattern involves the loss of a methoxy group (-OCH₃) to form a stable oxonium ion, which is often the base peak in the spectrum.[2]

Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the ketal functional group.

Ketal Hydrolysis: The Deprotection Mechanism

The most critical reaction of this compound is its hydrolysis back to acetophenone. This reaction is efficiently catalyzed by aqueous acid and is the basis for its use as a protecting group. The mechanism involves protonation of one of the oxygen atoms, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the parent ketone, acetophenone.

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

This deprotection can be achieved with various acid catalysts. For instance, bismuth triflate has been reported as a highly efficient catalyst for this transformation, highlighting its utility in chemoselective deprotection protocols.[8]

Role as a Carbonyl Protecting Group

The ketal group is robust and unreactive towards a wide range of reagents, including bases, nucleophiles, organometallics (like Grignard reagents), and reducing agents (like LiAlH₄ and NaBH₄). This stability is the cornerstone of its application as a protecting group. A synthetic workflow involves two key steps: protection of the ketone and subsequent deprotection after other desired transformations have been completed.

Caption: Workflow illustrating the use of a ketal as a protecting group.

Synthesis Protocol

This compound is most commonly synthesized via the acid-catalyzed reaction of acetophenone with an excess of methanol or, more efficiently, with trimethyl orthoformate, which also acts as a dehydrating agent to drive the equilibrium towards the product.

Experimental Protocol: Synthesis from Acetophenone

-

Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.0 eq), trimethyl orthoformate (2.5 eq), and anhydrous methanol (as solvent).

-

Catalyst Addition : Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (0.01-0.05 eq).

-

Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup : Cool the reaction mixture to room temperature. Quench the reaction by adding a mild base, such as saturated sodium bicarbonate solution or triethylamine, to neutralize the acid catalyst.

-

Extraction : Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification : Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Caption: Synthesis of this compound from Acetophenone.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care.[8]

-

Handling : Work in a well-ventilated area or a chemical fume hood.[11] Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and prevent inhalation of vapors.[11][12]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from heat, sparks, open flames, and other sources of ignition.[12]

-

Disposal : Dispose of the chemical in accordance with local, state, and federal regulations. It is classified with a WGK (Water Hazard Class) of 3 in Germany, indicating it is a severe hazard to water.[8]

Conclusion

This compound is a synthetically important molecule whose properties are defined by the interplay between its stable phenyl backbone and its reactive ketal functionality. Its predictable reactivity, particularly the ease of its formation and acid-catalyzed cleavage, establishes it as a reliable protecting group for ketones in complex organic syntheses. A thorough understanding of its physicochemical properties, spectroscopic signatures, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Benzene, (1,1-dimethoxyethyl)- - Substance Details. Substance Registry Services. Retrieved from [Link]

-

CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzene, (1,1-dimethoxyethyl)-. PubChem Compound Database. Retrieved from [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. CAS 4316-35-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Benzene, (1,1-dimethoxyethyl)- | C10H14O2 | CID 78008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. This compound | 4316-35-2 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. This compound 97 4316-35-2 [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.co.uk [fishersci.co.uk]

(1,1-Dimethoxyethyl)benzene CAS number 4316-35-2

An In-Depth Technical Guide to (1,1-Dimethoxyethyl)benzene CAS Number: 4316-35-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Ketal

This compound, also widely known as acetophenone dimethyl ketal or acetophenone dimethyl acetal, is an organic compound with the CAS number 4316-35-2.[1][2][3] At its core, it is the dimethyl ketal of acetophenone. While its structure is straightforward, its utility in synthetic organic chemistry is significant. It serves as a crucial protecting group for the carbonyl functionality of acetophenone, enabling chemists to perform a wide array of chemical transformations on other parts of a molecule that would otherwise be incompatible with a reactive ketone.[4] Its stability under basic and neutral conditions, coupled with its clean removal under acidic conditions, makes it an indispensable tool in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients.[4][5] This guide provides a detailed examination of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective use in a laboratory setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its proper handling, purification, and application in reactions. The compound is typically a colorless to pale yellow liquid with an aromatic odor.[1] It is soluble in common organic solvents but has limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4316-35-2 | [2][3] |

| Molecular Formula | C₁₀H₁₄O₂ | [1][3][6][7] |

| Molecular Weight | 166.22 g/mol | [3][6][8] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.008 g/mL at 25 °C | [9] |

| Boiling Point | 95-98 °C at 12 mmHg (lit.) | [9] |

| 74-76 °C at 8 Torr | [2] | |

| Refractive Index | n20/D 1.49 (lit.) | [9] |

| Flash Point | 67 °C (152.6 °F) - closed cup | |

| IUPAC Name | This compound | [3][8] |

| Synonyms | Acetophenone dimethyl ketal, Acetophenone dimethyl acetal, 1,1-Dimethoxy-1-phenylethane | [1][2][8] |

| SMILES | COC(C)(OC)c1ccccc1 | |

| InChI Key | XKSUVRWJZCEYQQ-UHFFFAOYSA-N | [1][2][3][7] |

Synthesis: The Art of Carbonyl Protection

The most common and direct synthesis of this compound involves the acid-catalyzed reaction of acetophenone with two equivalents of methanol or, more efficiently, with an orthoformate such as trimethyl orthoformate.[10] The reaction is an equilibrium process.[11] From a practical standpoint, driving the reaction to completion requires the removal of water, the byproduct of the condensation. Using trimethyl orthoformate is particularly effective as it reacts with the generated water to form methanol and methyl formate, thus shifting the equilibrium towards the desired ketal product.[4]

Reaction Mechanism: Acid-Catalyzed Ketal Formation

The formation of the ketal proceeds through a well-established, multi-step mechanism initiated by an acid catalyst.[12][13][14]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of acetophenone, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the methoxy groups, forming a good leaving group (water).

-

Formation of Hemiketal: The intermediate loses a proton to form a hemiacetal (or hemiketal in this case).

-

Protonation and Elimination of Water: The hydroxyl group of the hemiketal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). The departure of water generates a resonance-stabilized carbocation (an oxonium ion).

-

Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation.

-

Deprotonation: The final step involves the deprotonation of the newly added methoxy group, regenerating the acid catalyst and yielding the final ketal product.

Caption: Acid-catalyzed mechanism for the formation of this compound.

Experimental Protocol: Synthesis from Acetophenone

This protocol describes a robust method for the preparation of this compound using trimethyl orthoformate as both a reagent and a dehydrating agent.

Materials:

-

Acetophenone (1.0 eq)

-

Methanol (solvent)

-

Trimethyl orthoformate (2.0-3.0 eq)

-

p-Toluenesulfonic acid (p-TSA) or other acid catalyst (e.g., Amberlyst-15) (0.01-0.05 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate or Diethyl ether (for extraction)

Procedure:

-

Reaction Setup: To a solution of acetophenone in methanol within a round-bottom flask equipped with a magnetic stirrer, add trimethyl orthoformate.

-

Catalyst Addition: Add a catalytic amount of p-TSA to the solution. The choice of a solid acid catalyst like Amberlyst-15 can simplify workup, as it can be removed by simple filtration.[15]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting acetophenone is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic. This neutralizes the acid catalyst.

-

Solvent Removal: Remove the methanol and other volatile components under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volume of residue).

-

Washing and Drying: Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation if necessary.[9]

Caption: A generalized experimental workflow for the synthesis and purification.

Reactivity and Key Applications

The primary value of this compound lies in its role as a stable protecting group that can be selectively removed.

Deprotection: Regenerating the Carbonyl

The deprotection of the ketal to regenerate acetophenone is its most critical reaction. This is an acid-catalyzed hydrolysis, essentially the reverse of the formation mechanism.[5] The reaction is typically carried out in a mixture of an organic solvent (like acetone or THF) and aqueous acid.[5][15]

Mechanism of Deprotection (Hydrolysis): The mechanism involves protonation of one of the methoxy oxygens, followed by elimination of methanol to form the same resonance-stabilized oxonium ion intermediate seen during formation. Nucleophilic attack by water, followed by subsequent proton transfers, leads to the hemiacetal, which then breaks down to yield the parent ketone, acetophenone.

Various catalysts have been developed for mild and selective deprotection. Bismuth salts, such as bismuth triflate and bismuth nitrate pentahydrate, have been shown to be highly efficient and chemoselective catalysts for this transformation, often proceeding under mild conditions and tolerating other sensitive functional groups like silyl ethers.[16]

Experimental Protocol: Deprotection to Acetophenone

Materials:

-

This compound (1.0 eq)

-

Acetone and Water (e.g., 10:1 v/v)

-

p-Toluenesulfonic acid (catalytic amount) or another acid catalyst (e.g., dilute HCl, Amberlyst-15)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate or Diethyl ether (for extraction)

Procedure:

-

Reaction Setup: Dissolve the this compound in a mixture of acetone and water.[5]

-

Catalyst Addition: Add a catalytic amount of the chosen acid catalyst.[5]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or GC until the starting material is consumed.

-

Neutralization: Neutralize the acid catalyst by the careful addition of a saturated aqueous sodium bicarbonate solution.[5]

-

Solvent Removal: Remove the acetone under reduced pressure.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[5]

-

Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.[5]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected acetophenone.

Influence on Electrophilic Aromatic Substitution

The (1,1-dimethoxyethyl) group attached to the benzene ring influences its reactivity towards electrophilic aromatic substitution (EAS). While the oxygen atoms have electron-withdrawing inductive effects, their lone pairs can be donated into the ring via resonance, making the group an overall ortho-, para-director.[17][18] However, it is generally considered a weakly activating or deactivating group depending on the specific reaction conditions. This allows for selective functionalization of the aromatic ring while the ketone is protected, a key strategy in the synthesis of substituted acetophenone derivatives, which are common scaffolds in medicinal chemistry.

Conclusion

This compound (CAS 4316-35-2) is a fundamentally important molecule for synthetic chemists. Its role as a robust and reversible protecting group for the ketone functionality of acetophenone provides a critical strategic advantage in the design and execution of complex molecular syntheses. A firm grasp of its properties, the mechanisms of its formation and cleavage, and the practical protocols for its use and removal is essential for any researcher, scientist, or drug development professional working in the field of organic synthesis.

References

-

CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 4316-35-2. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzene, (1,1-dimethoxyethyl)-. PubChem Compound Database. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, February 28). Acetal and Ketal Formation. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 10.4: Acetals and Ketals. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, September 7). Acetal (Ketal) Formation Mechanism. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetal. Retrieved from [Link]

- Roy, B., et al. (2005). Synthesis of dimethyl acetal of ketones: Design of solid acid catalysts for one-pot acetalization reaction.

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

- Eash, K. J., et al. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 65(25), 8399–8401.

-

Leah4sci. (2020, July 23). Organic Chemistry - EAS Reactions of Substituted Benzenes. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, April 18). Reactions of Substituted Benzenes with Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

ResearchGate. (2012, April 21). Can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. Retrieved from [Link]

Sources

- 1. CAS 4316-35-2: this compound | CymitQuimica [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | CAS 4316-35-2 [matrix-fine-chemicals.com]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound [oakwoodchemical.com]

- 7. This compound [webbook.nist.gov]

- 8. Benzene, (1,1-dimethoxyethyl)- | C10H14O2 | CID 78008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 4316-35-2 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Acetal - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the NMR Spectral Analysis of (1,1-Dimethoxyethyl)benzene

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of (1,1-Dimethoxyethyl)benzene, also known as acetophenone dimethyl acetal. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricacies of ¹H and ¹³C NMR spectroscopy, supported by two-dimensional (2D) NMR techniques for unambiguous structural elucidation. The principles and experimental methodologies detailed herein are designed to serve as a practical reference for the characterization of this and structurally related compounds.

Introduction: The Structural Significance of this compound

This compound is a common acetal, often used as a protecting group for the ketone functionality of acetophenone.[1] Its structural simplicity provides an excellent model for understanding the fundamental principles of NMR spectroscopy as applied to aromatic compounds containing key functional groups. A thorough NMR analysis is crucial for confirming its synthesis, assessing purity, and understanding its chemical environment, which is vital in synthetic chemistry and drug discovery pipelines.

Molecular Structure:

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The spectrum is characterized by signals in both the aromatic and aliphatic regions.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | 7.25-7.45 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| B | 3.15 | Singlet | 6H | Methoxy protons (2 x -OCH₃) |

| C | 1.50 | Singlet | 3H | Methyl protons (-CH₃) |

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm and can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (Signal A): The multiplet observed between 7.25 and 7.45 ppm corresponds to the five protons of the monosubstituted benzene ring. The overlapping signals of the ortho, meta, and para protons result in a complex multiplet, a characteristic feature of many phenyl-containing compounds.[2]

-

Methoxy Protons (Signal B): The singlet at approximately 3.15 ppm integrates to six protons, consistent with the two equivalent methoxy groups (-OCH₃). The equivalence arises from the free rotation around the C-O bonds. The singlet nature of this signal indicates the absence of any adjacent protons to couple with.

-

Methyl Protons (Signal C): The singlet at around 1.50 ppm corresponds to the three protons of the methyl group (-CH₃). Similar to the methoxy protons, this signal is a singlet as there are no protons on the adjacent quaternary carbon to cause splitting.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 143.5 | Quaternary aromatic carbon (C-ipso) |

| 2 | 128.5 | Aromatic CH (C-meta) |

| 3 | 127.8 | Aromatic CH (C-para) |

| 4 | 126.5 | Aromatic CH (C-ortho) |

| 5 | 101.5 | Quaternary acetal carbon (C(OCH₃)₂) |

| 6 | 48.5 | Methoxy carbons (-OCH₃) |

| 7 | 25.0 | Methyl carbon (-CH₃) |

Note: Chemical shifts are referenced to TMS at 0 ppm.

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (Signals 1-4): Four signals are observed in the aromatic region (120-150 ppm). The signal at approximately 143.5 ppm is assigned to the quaternary ipso-carbon, the carbon atom of the benzene ring directly attached to the dimethoxyethyl group. Its lower intensity is characteristic of quaternary carbons. The other three signals correspond to the ortho, meta, and para carbons of the benzene ring.[3]

-

Acetal Carbon (Signal 5): The signal around 101.5 ppm is characteristic of the quaternary carbon of the acetal group. This carbon is bonded to two oxygen atoms, which deshield it significantly, causing it to appear downfield.

-

Methoxy Carbons (Signal 6): The signal at approximately 48.5 ppm is attributed to the two equivalent carbons of the methoxy groups.

-

Methyl Carbon (Signal 7): The upfield signal at around 25.0 ppm corresponds to the methyl carbon.

Advanced 2D NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable.[4]

Workflow for 2D NMR Analysis:

Caption: Workflow for structural elucidation using 2D NMR.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the case of this compound, the COSY spectrum would show correlations within the aromatic multiplet, confirming the connectivity between the ortho, meta, and para protons. No cross-peaks would be observed for the singlet signals of the methoxy and methyl protons, as they do not have any neighboring protons to couple with.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting:

-

The aromatic protons (7.25-7.45 ppm) to their respective aromatic carbons (126.5, 128.5, and 127.8 ppm).

-

The methoxy protons (3.15 ppm) to the methoxy carbons (48.5 ppm).

-

The methyl protons (1.50 ppm) to the methyl carbon (25.0 ppm). Quaternary carbons do not appear in a standard HSQC spectrum as they have no attached protons.[5]

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations for this compound would include:

-

Correlations from the methyl protons (1.50 ppm) to the quaternary acetal carbon (101.5 ppm) and the ipso-aromatic carbon (143.5 ppm).

-

Correlations from the methoxy protons (3.15 ppm) to the quaternary acetal carbon (101.5 ppm).

-

Correlations from the aromatic protons (7.25-7.45 ppm) to neighboring aromatic carbons and the quaternary acetal carbon (101.5 ppm).

-

HMBC Correlation Diagram:

Caption: Key HMBC correlations for this compound.

Experimental Protocol: Synthesis and NMR Sample Preparation

A common method for the synthesis of this compound is the acid-catalyzed reaction of acetophenone with methanol or trimethyl orthoformate.[6]

Synthesis of this compound:

-

To a solution of acetophenone (1 equivalent) in anhydrous methanol (5-10 equivalents), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or concentrated sulfuric acid).

-

The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution).

-

The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is washed with brine and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude product can be purified by distillation under reduced pressure to yield pure this compound.

NMR Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

Place the NMR tube in the spectrometer for data acquisition.

Conclusion

The comprehensive NMR spectral analysis of this compound, utilizing a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) techniques, allows for its unambiguous structural characterization. The chemical shifts and coupling patterns observed are consistent with the known principles of NMR spectroscopy for aromatic and acetal functionalities. This guide provides a foundational framework for researchers to apply these analytical methodologies to the characterization of a wide range of organic molecules in their research and development endeavors.

References

-

S. Sugunan, G. Devasanthi, and K. Sreejarani. "Synthesis of dimethyl acetal of ketones: Design of solid acid catalysts for one-pot acetalization reaction." Microporous and Mesoporous Materials, vol. 80, no. 1-3, pp. 65-72, 2005. [Link][6]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 78008, Benzene, (1,1-dimethoxyethyl)-". PubChem. [Link][1]

-

Gunawan, G., and Nandiyanto, A. B. D. "How to Read and Interpret 1H-NMR and 13C-NMR Spectrums". Indonesian Journal of Science & Technology, vol. 6, no. 2, pp. 267-298, 2021. [Link][8][9]

-

Miyamoto, K., and Hada, M. "13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects". Taylor & Francis Online, 2021. [Link][3]

-

SDSU NMR Facility. "Common 2D (COSY, HSQC, HMBC)". San Diego State University. [Link][4]

-

Chemistry LibreTexts. "14.12: Coupling Constants Identify Coupled Protons". Chemistry LibreTexts. [Link][10]

-

ACD/Labs. "1H–1H Coupling in Proton NMR". ACD/Labs. [Link][11]

-

Kwan, E. E. "2D NMR Problem Solving". Harvard University. [Link][5]

-

University of Calgary. "Ch 13 - Coupling". University of Calgary. [Link]

-

University of Wisconsin-Madison. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms". University of Wisconsin-Madison. [Link][2]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 5. ekwan.github.io [ekwan.github.io]

- 6. researchgate.net [researchgate.net]

- 7. This compound [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to the Mechanism of Acid-Catalyzed Ketal Formation

Abstract

This technical guide provides a comprehensive examination of the acid-catalyzed mechanism of ketal formation, a cornerstone reaction in modern organic synthesis. Ketals serve as indispensable protecting groups for ketones, valued for their stability in neutral and basic media and their controlled lability under acidic conditions.[1][2] This document moves beyond a superficial overview to deliver a detailed, step-by-step mechanistic analysis, exploring the critical role of the acid catalyst, the thermodynamics governing the reaction equilibrium, and the kinetic factors influencing its rate. We will dissect the causality behind established experimental protocols, offering field-proven insights for researchers, scientists, and drug development professionals. The guide includes detailed reaction pathway diagrams, a validated experimental workflow, and a discussion of how to manipulate reaction conditions to achieve high yields, ensuring a self-validating and authoritative resource for laboratory application.

Introduction: The Strategic Importance of Ketals in Synthesis

In the complex world of multi-step organic synthesis, the ability to selectively mask the reactivity of one functional group while transforming another is paramount. The ketone functional group, with its electrophilic carbonyl carbon, is highly reactive towards a wide array of nucleophiles.[3] This reactivity, while useful, can be a liability when other parts of a molecule need to be modified. The conversion of a ketone to a ketal is a strategically vital protection method.[1][3]

A ketal is a functional group containing a carbon atom bonded to two alkoxy (-OR) groups, formed by reacting a ketone with two equivalents of an alcohol under acidic conditions.[4] Unlike the parent ketone, the resulting ketal is robust and unreactive towards nucleophiles and bases, effectively acting as a "locked" or "impregnable" functional group under these conditions.[1] However, this protection is reversible; treatment with aqueous acid efficiently hydrolyzes the ketal, regenerating the original ketone.[4][5] This guide delves into the fundamental mechanism that governs this critical transformation.

The Core Mechanism: A Step-by-Step Analysis

The acid-catalyzed formation of a ketal is a sequential process that occurs in two major phases: the initial rapid and reversible formation of a hemiketal, followed by the acid-catalyzed conversion of the hemiketal to the final ketal product.[4][6] The entire process is a series of equilibria.[4][7]

Phase 1: Hemiketal Formation

-

Activation via Protonation: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (H-A).[1][3][8] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, "activating" it for attack by a weak nucleophile like an alcohol.[3][8][9]

-

First Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon.[4][8] The pi bond of the carbonyl breaks, with the electrons moving to the protonated oxygen, neutralizing it.

-

Deprotonation: A base (such as another molecule of alcohol or the conjugate base of the catalyst, A⁻) removes a proton from the newly added oxonium ion to yield a neutral hemiketal.[6][9] This intermediate, which has both an alcohol and an ether group on the same carbon, is typically unstable and not isolated.[8]

Phase 2: Ketal Formation

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiketal is protonated by the acid catalyst.[4][10][11] This is a key step, as it converts the poor leaving group (-OH) into an excellent leaving group (–OH₂⁺, water).[10]

-

Formation of a Resonance-Stabilized Cation: The protonated hydroxyl group departs as a molecule of water. The resulting carbocation is stabilized by resonance, with the adjacent oxygen atom donating a lone pair to form a highly stable oxonium ion.[8][10] The formation of this intermediate is often the rate-determining step of the overall reaction.[2]

-

Second Nucleophilic Attack: A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion.[10][11]

-

Final Deprotonation: The protonated ether is deprotonated by a base, yielding the final ketal product and regenerating the acid catalyst, allowing it to re-enter the catalytic cycle.[4][5]

Caption: The complete acid-catalyzed mechanism for ketal formation.

Thermodynamic and Kinetic Considerations

The Principle of Reversibility and Equilibrium Control

Every step in the formation of a ketal is reversible.[4] The overall reaction can be summarized as:

Ketone + 2 Alcohol ⇌ Ketal + Water

This equilibrium nature has profound practical implications. According to Le Chatelier's principle, the position of the equilibrium can be manipulated by changing the concentration of reactants or products. To drive the reaction forward and achieve a high yield of the ketal, the water generated as a byproduct must be continuously removed from the reaction mixture.[4][6][7][11] Failure to do so will allow water to act as a nucleophile, driving the reaction in reverse via hydrolysis and resulting in a poor yield.[11] Conversely, to deprotect the ketone, the ketal is treated with a large excess of aqueous acid to push the equilibrium back to the starting materials.[4][5]

Caption: Manipulating equilibrium in ketal synthesis and hydrolysis.

Kinetics and the Rate-Determining Step

While the reaction is under thermodynamic control, its overall rate is governed by kinetics. The rate of the reaction depends not on the overall energy difference between reactants and products, but on the height of the highest energy barrier (activation energy) in the reaction mechanism.[12] For ketal formation, the rate-determining step is generally considered to be the formation of the resonance-stabilized oxonium ion, which involves the loss of water from the protonated hemiketal.[2] The stability of this intermediate is crucial to the facility of the reaction.

Practical Application: A Validated Experimental Protocol

A self-validating protocol not only details the steps but also explains the rationale, allowing for troubleshooting and adaptation. Here, we describe a standard procedure for the protection of cyclohexanone using ethylene glycol. The use of a diol is entropically favored over two separate alcohol molecules, as it reduces the number of molecules in the system to a lesser extent.[11]

Objective: Synthesize 1,4-dioxaspiro[4.5]decane from cyclohexanone and ethylene glycol.

Materials:

-

Cyclohexanone

-

Ethylene glycol (1.1 equivalents)

-

p-Toluenesulfonic acid (p-TsOH) (0.001-0.01 equivalents, catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel

Experimental Workflow Diagram

Caption: Standard experimental workflow for acid-catalyzed ketalization.

Causality Behind Experimental Choices:

-

Catalyst: p-TsOH is a strong acid that is solid and easy to handle, making it a common choice. While conventional acids like HCl or H₂SO₄ work, trace amounts are often sufficient.[13][14] Using minimal catalyst loading (e.g., 0.03-0.1 mol %) can be highly effective and prevents side reactions or degradation of acid-sensitive substrates.[13][14]

-

Solvent & Water Removal: Toluene is used because it forms a low-boiling azeotrope with water. The Dean-Stark apparatus is specifically designed to trap the condensed water, which is denser than toluene and sinks to the bottom of the trap, while allowing the toluene to flow back into the reaction flask, thereby physically removing the water and driving the equilibrium forward.[11]

-

Workup: The reaction is "quenched" with a weak base like sodium bicarbonate to neutralize the acid catalyst. This is critical because any remaining acid would catalyze the reverse reaction (hydrolysis) during the subsequent aqueous extraction steps.

Data Presentation: Effect of Acid Catalyst Loading

Research has shown that surprisingly low concentrations of acid can effectively catalyze ketalization without the need for water removal under certain conditions, although water removal remains the standard for maximizing yield. The following data, adapted from literature, illustrates the high efficiency achievable with minimal catalyst loading for the acetalization of trans-cinnamaldehyde.[13][14]

| Entry | Catalyst Loading (mol % HCl) | Time (min) | Conversion (%) |

| 1 | 0.005 | 20 | ~70 |

| 2 | 0.03 | 20 | >99 |

| 3 | 0.1 | 20 | >99 |

| 4 | 1.0 | 20 | >99 |

| 5 | 10.0 | 20 | >99 |

Table adapted from Li, F. et al., ACS Omega (2018).[13][14] This demonstrates that while acid is essential, high loadings are often unnecessary and can even be detrimental by protonating the alcohol nucleophile, reducing its nucleophilicity.[13][14]

Conclusion

The acid-catalyzed formation of ketals is a fundamentally reversible process whose success in the synthetic direction hinges on the strategic removal of the water byproduct. The mechanism proceeds through a discrete hemiketal intermediate, with the acid catalyst playing a dual role: first, to activate the ketone towards nucleophilic attack, and second, to convert a hydroxyl group into a good leaving group. Understanding these core principles—the step-wise mechanism, the resonance-stabilized intermediates, the equilibrium control, and the rationale behind the experimental design—is essential for any researcher aiming to effectively utilize this reaction in the synthesis of complex molecules.

References

-

Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. [Link]

-

OpenStax. (2023). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. In Organic Chemistry. [Link]

-

Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

-

Chemistry Steps. Formation and Reactions of Acetals. [Link]

-

Wikipedia. Acetal. [Link]

-

The Organic Chemistry Tutor. (2021). Acetal and Ketal Formation. YouTube. [Link]

-

Li, F., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]

-

Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

-

Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]

-

Li, F., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PubMed Central. [Link]

-

Rogue Chem. (2024). Acetal / Ketal Hydrolysis - Aldehydes & Ketones. YouTube. [Link]

-

ResearchGate. (Figure from publication). Well-established mechanism of the hydrolysis of acetals and ketals. [Link]

-

Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]

-

Chemistry LibreTexts. (2019). 10.4: Acetals and Ketals. [Link]

-

ChemComplete. (2022). Aldehydes and Ketones - Acetal and Ketal Formation. YouTube. [Link]

-

Stanford University. Thermodynamics and Kinetics. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Acetal - Wikipedia [en.wikipedia.org]

- 12. Thermodynamics and Kinetics [web.stanford.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of Acyclic Ketals

Abstract

The thermodynamic stability of acyclic ketals is a cornerstone of modern organic chemistry, with profound implications for reaction mechanisms, protecting group strategies, and the rational design of prodrugs. This guide provides a comprehensive exploration of the core principles governing the stability of these functionalities. We will delve into the intricate interplay of electronic and steric effects, with a particular focus on the manifestation of the anomeric effect in acyclic systems. Furthermore, we will examine the significant influence of the solvent environment on ketal thermodynamics. This document offers a synthesis of theoretical principles and practical, field-proven insights, designed to equip researchers, scientists, and drug development professionals with a robust understanding of acyclic ketal stability.

Introduction: The Significance of Acyclic Ketal Stability

Acyclic ketals, functional groups characterized by a central carbon atom bonded to two alkoxy groups and two alkyl groups (R₂C(OR')₂), are pivotal intermediates and protecting groups in organic synthesis.[1] Their stability, or lack thereof, under specific conditions is a critical parameter that dictates their utility. Unlike their cyclic counterparts, which benefit from entropic advantages during formation, the stability of acyclic ketals is a more nuanced affair, governed by a delicate balance of stereoelectronic and steric factors.[2][3]

In the realm of drug development, the tunable stability of the ketal moiety is harnessed to create prodrugs.[4][5] A prodrug is an inactive or less active molecule that is converted into an active drug in vivo.[4] By masking a pharmacologically active molecule with a ketal, its solubility, permeability, and pharmacokinetic profile can be modulated. The subsequent hydrolysis of the ketal, often triggered by the acidic environment of specific tissues or cellular compartments, releases the active drug.[6][7] A thorough understanding of the factors governing the thermodynamic stability of acyclic ketals is therefore paramount for the rational design of effective therapeutic agents with controlled release profiles.[8][9]

Thermodynamic Fundamentals of Ketalization

The formation of an acyclic ketal from a ketone and two equivalents of an alcohol is a reversible process governed by the principles of thermodynamics. The spontaneity and position of the equilibrium are determined by the change in Gibbs free energy (ΔG).[10][11]

ΔG = ΔH - TΔS [10]

Where:

-

ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous reaction.[12]

-

ΔH is the change in enthalpy, representing the difference in bond energies between reactants and products.[12]

-

T is the temperature in Kelvin.

-

ΔS is the change in entropy, which reflects the change in the degree of disorder of the system.[12]

The formation of an acyclic ketal from one molecule of a ketone and two molecules of an alcohol results in the formation of one molecule of the ketal and one molecule of water, leading to a decrease in the number of molecules and thus an unfavorable decrease in entropy (negative ΔS).[1][3] Consequently, the enthalpy change (ΔH) must be sufficiently negative to overcome the unfavorable entropy term for the reaction to be spontaneous.[13]

The equilibrium can be shifted towards the formation of the ketal by removing water from the reaction mixture, a principle often exploited in synthetic chemistry using techniques such as a Dean-Stark apparatus.[1]

Core Factors Governing Acyclic Ketal Stability

The intrinsic thermodynamic stability of an acyclic ketal is primarily dictated by a combination of electronic and steric effects.

Electronic Effects: The Acyclic Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom to favor a conformation that is counterintuitive based on steric considerations alone.[14][15] While most commonly discussed in the context of cyclic systems like pyranose rings, a similar stabilizing hyperconjugative interaction exists in acyclic ketals.[14]

This effect arises from the overlap of a lone pair of electrons (n) on one of the alkoxy oxygen atoms with the antibonding orbital (σ) of the adjacent C-O bond. This n → σ interaction results in a delocalization of electron density, strengthening the former C-O bond and weakening the latter, and ultimately leading to a net stabilization of the molecule.[16]

For this stabilizing interaction to occur, a specific geometric arrangement is required where the lone pair orbital and the σ* orbital are anti-periplanar. This has significant conformational implications for acyclic ketals.

Diagram 1: The Anomeric Effect in an Acyclic Ketal

Caption: Gauche conformation allows for stabilizing n -> σ* hyperconjugation.

Steric Effects: The Influence of Substituents

Steric hindrance plays a crucial role in determining the stability of acyclic ketals. The size of the alkyl groups (R¹ and R²) on the ketal carbon and the alkyl groups on the alkoxy moieties (R³ and R⁴) can significantly impact the thermodynamic landscape.[17][18][19]

Generally, increasing the steric bulk of the substituents on the ketal carbon destabilizes the ketal relative to the corresponding ketone.[20] This is because the bond angles in the sp³-hybridized ketal are approximately 109.5°, while in the sp²-hybridized ketone, they are closer to 120°. The larger bond angles in the ketone allow bulky substituents to be further apart, minimizing steric strain.[17]

The hydrolysis of ketals proceeds through a carbocation intermediate, and the stability of this intermediate is a key factor.[7] The rate-determining step in the acid-catalyzed hydrolysis of ketals is the formation of a resonance-stabilized carboxonium ion.[7][21] Therefore, factors that stabilize this intermediate will increase the rate of hydrolysis and, consequently, reflect a lower thermodynamic stability of the ketal under hydrolytic conditions.

Table 1: Relative Rates of Hydrolysis for Acyclic vs. Cyclic Ketals

| Ketal Source | Relative Hydrolysis Rate (pH 5) | Reference |

| Acetone (acyclic) | 1 | [22] |

| Cyclopentanone (cyclic) | ~0.5 | [22] |

| Cyclohexanone (cyclic) | ~0.14 | [22] |

Note: Data is illustrative of the general trend that acyclic ketals hydrolyze faster than their cyclic counterparts.

Environmental Influences: The Role of the Solvent

The solvent in which a ketal is dissolved can have a profound effect on its stability and the position of the ketalization equilibrium.[23][24] Solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the thermodynamics of the system.[24][25]

Polar protic solvents, such as water and alcohols, can engage in hydrogen bonding with the oxygen atoms of the ketal, as well as with the reactants (ketone and alcohol). The differential solvation of the species involved can shift the equilibrium. For instance, in aqueous solutions, the equilibrium often favors the hydrolysis of the ketal back to the ketone and alcohol, as water is a reactant.[26]

The polarity of the solvent also influences the rate of hydrolysis. The transition state for hydrolysis involves the formation of a charged carbocation intermediate. Polar solvents are better at stabilizing this charged species, thus lowering the activation energy and accelerating the rate of hydrolysis.[24]

Methodologies for Assessing Thermodynamic Stability

The thermodynamic stability of acyclic ketals can be evaluated through both experimental and computational methods.

Experimental Techniques

-

Calorimetry: This technique directly measures the heat changes associated with a chemical reaction, providing a value for the enthalpy of hydrolysis (ΔH).[17] A more negative enthalpy of hydrolysis indicates a less stable ketal.

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the equilibrium constant of the ketalization reaction by quantifying the concentrations of reactants and products at equilibrium.[27][28] From the equilibrium constant (Keq), the standard Gibbs free energy change (ΔG°) can be calculated using the equation: ΔG° = -RTlnKeq .[11][29]

Protocol 1: Determination of Ketal Equilibrium by ¹H NMR Spectroscopy

-

Sample Preparation: Prepare a solution of the ketone and a known excess of the alcohol in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Include an internal standard with a known concentration and a distinct signal.

-

Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Equilibration: Allow the reaction to reach equilibrium at a constant temperature. This may take several hours or days, and the progress can be monitored periodically by NMR.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum of the equilibrated mixture.

-

Integration and Calculation: Integrate the signals corresponding to the ketone, alcohol, ketal, and water. Using the internal standard for calibration, determine the molar concentrations of all species at equilibrium.

-

Keq Calculation: Calculate the equilibrium constant (Keq) for the reaction: Ketone + 2 Alcohol ⇌ Ketal + Water Keq = ([Ketal][Water]) / ([Ketone][Alcohol]²)

Computational Approaches

-

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the thermodynamic properties of molecules.[27] By calculating the electronic energies of the reactants and products, the enthalpy of reaction can be determined. Gibbs free energies can also be calculated by including corrections for zero-point vibrational energy, thermal energy, and entropy.[30][31]

-

Molecular Mechanics (MM): While less accurate than DFT, molecular mechanics calculations can be useful for assessing the steric strain in different conformations of ketals and their parent ketones, providing qualitative insights into their relative stabilities.[17]

Diagram 2: Workflow for Computational Stability Assessment

Caption: A typical workflow for calculating thermodynamic stability using DFT.

Applications in Drug Development: Acyclic Ketals as Tunable Prodrugs

The susceptibility of acyclic ketals to acid-catalyzed hydrolysis makes them attractive as prodrug linkers for targeted drug delivery.[6][7] By attaching a drug molecule containing a ketone or alcohol functionality to a promoiety via a ketal linkage, the drug can be rendered inactive until it reaches an environment with a lower pH, such as tumor tissues or the lysosomal compartment of cells.

The rate of drug release can be finely tuned by modifying the electronic and steric properties of the ketal. For example, introducing electron-withdrawing groups near the ketal carbon will destabilize the carbocation intermediate, slowing the rate of hydrolysis and prolonging the drug's release.[7] Conversely, electron-donating groups will accelerate hydrolysis.[7]

This ability to modulate the thermodynamic stability of the ketal linker provides a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of a therapeutic agent, ultimately leading to improved efficacy and reduced side effects.

Conclusion

The thermodynamic stability of acyclic ketals is a multifaceted topic governed by a subtle interplay of electronic effects, steric interactions, and the surrounding solvent environment. A comprehensive understanding of these factors is not only of fundamental academic interest but also of significant practical importance, particularly in the field of drug development. The anomeric effect provides a key electronic stabilization, while steric bulk generally leads to destabilization. By leveraging both experimental and computational methodologies, researchers can accurately assess and predict the stability of acyclic ketals, enabling their rational application in organic synthesis and the design of next-generation prodrugs with precisely controlled activation profiles.

References

- Wiberg, K. B., & Squires, R. R. (1981). Thermochemical Studies of Carbonyl Reactions. 2. Steric Effects in Acetal and Ketal Hydrolysis. Journal of the American Chemical Society, 103(15), 4473–4478.

-

Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]

- Rzepa, H. S. (2021). A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Henry Rzepa's Blog.

- Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603.

- Al-Jubier, N. A., & Al-Zaydai, K. J. (2018). Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. Oriental Journal of Chemistry, 34(1).

- Udgaonkar, A., Wu, J., Rao, A., & Njoo, E. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA.

-

Purdue University. (n.d.). Gibbs Free Energy. Retrieved from [Link]

- ResearchGate. (2022).

- ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals.

- Liu, R., et al. (2026). Development and Mechanism of Rh-Catalyzed Keto-(5 + 1 + 2) Reaction of Keto-Vinylcyclopropanes and CO, and Answering Why Rh-Catalyzed Keto-(5 + 2) Reaction of Keto-Vinylcyclopropanes Fails. Journal of the American Chemical Society.

- ResearchGate. (n.d.).

- Ghorpade, R., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 139(6), 2306–2317.

- BenchChem. (2025). A Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis.

- ChemRxiv. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers.

- ResearchGate. (2025). Synthesis of Diethylacetal: Thermodynamic and Kinetic Studies. Request PDF.

- ChemRxiv. (2021). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers.

- UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Anomeric effect.

- Master Organic Chemistry. (2010).

- ACS Publications. (n.d.).

- University of Glasgow. (n.d.). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters.

-

Wikipedia. (n.d.). Acetal. Retrieved from [Link]

-

Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

- TutorChase. (n.d.). Describe the differences between acetals and ketals.

- University of Calgary. (n.d.). Ch25: Acetals and Ketals in sugars.

- ACS Publications. (n.d.). General acid catalysis of acetal, ketal, and ortho ester hydrolysis.

- YouTube. (2019). 16.

-

Wikipedia. (n.d.). Gibbs free energy. Retrieved from [Link]

- ResearchGate. (n.d.). Gibbs free energies of keto-enol tautomerism of α- substituted.

- Chemguide. (n.d.). AN INTRODUCTION TO GIBBS FREE ENERGY.

- ResearchGate. (2025).

- Chemistry LibreTexts. (2023). Gibbs (Free) Energy.

- University of Calgary. (n.d.). Ch25: Anomeric effect.

- Bartel Research Group. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids.

- PMC. (2025). Studies on the Configurational Stability of Tropolone-Ketone, -Ester, and Aldehyde-Based Chiral Axes.

- Rautio, J., et al. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559–587.

- MDPI. (n.d.). Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years.

- BenchChem. (2025). Comparative analysis of the stability of cyclic versus acyclic acetals.

- Nature. (n.d.). The expanding role of prodrugs in contemporary drug design and development.

- Arxiv. (n.d.). Ab initio analysis of structural and physical properties of MgX (X=Ag, Au) alloys.

- MDPI. (n.d.).

- PubMed. (2013).

- PNAS. (2022). A complete description of thermodynamic stabilities of molecular crystals.

Sources

- 1. Acetal - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The expanding role of prodrugs in contemporary drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The expanding role of prodrugs in contemporary drug design and development | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Acetal derivatives as prodrugs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gibbs Free Energy [chem.fsu.edu]

- 11. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. Anomeric effect - Wikipedia [en.wikipedia.org]

- 15. Illustrated Glossary of Organic Chemistry - Anomeric effect [chem.ucla.edu]

- 16. youtube.com [youtube.com]

- 17. electronicsandbooks.com [electronicsandbooks.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. researchgate.net [researchgate.net]

- 23. Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study – Oriental Journal of Chemistry [orientjchem.org]

- 24. Solvent effects - Wikipedia [en.wikipedia.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 27. emerginginvestigators.org [emerginginvestigators.org]

- 28. researchgate.net [researchgate.net]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. researchgate.net [researchgate.net]

- 31. A complete description of thermodynamic stabilities of molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

(1,1-Dimethoxyethyl)benzene: A Comprehensive Technical Guide for Synthetic Chemists

(1,1-Dimethoxyethyl)benzene , also known as acetophenone dimethyl ketal, is a versatile organic compound widely utilized in synthetic chemistry.[1][2][3] Primarily recognized as a stable protecting group for the carbonyl functionality of acetophenone, its application extends to serving as a key intermediate in the synthesis of various organic molecules.[4][5] This technical guide provides an in-depth exploration of the foundational literature concerning this compound, detailing its synthesis, chemical properties, and strategic applications in modern organic synthesis.

Core Properties and Identification

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its molecular structure, consisting of a benzene ring attached to a carbon atom bearing two methoxy groups and a methyl group, renders it soluble in common organic solvents while having limited solubility in water.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | [6][7][8] |

| Molecular Weight | 166.22 g/mol | [6][8][9] |

| CAS Number | 4316-35-2 | [1][6][7][9] |

| Density | 1.008 g/mL at 25 °C | [9][10] |

| Boiling Point | 95-98 °C at 12 mmHg | [9][10] |

| Refractive Index | n20/D 1.49 | [9][10] |

| Synonyms | Acetophenone dimethyl acetal, Acetophenone dimethyl ketal, 1,1-Dimethoxy-1-phenylethane | [1][2][3] |

Synthesis of this compound: The Ketalization of Acetophenone

The most prevalent and efficient method for the synthesis of this compound is the acid-catalyzed ketalization of acetophenone. This reaction involves the protection of the carbonyl group of acetophenone by its conversion into a dimethyl ketal.

Reaction Mechanism

The acid-catalyzed ketalization of acetophenone proceeds through a series of equilibrium steps. The mechanism is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a methanol molecule to form a hemiketal intermediate. Subsequent protonation of the hydroxyl group of the hemiketal and elimination of a water molecule generates a resonance-stabilized carbocation. Finally, a second methanol molecule attacks the carbocation, and subsequent deprotonation yields the stable dimethyl ketal.[11][12]

Caption: Mechanism of acid-catalyzed formation of this compound.

Experimental Protocols

Several variations of the acid-catalyzed ketalization exist, with the choice of reagents and conditions often dictated by the desired scale, efficiency, and compatibility with other functional groups.

Method A: Using Methanol and an Acid Catalyst

This classic approach utilizes an excess of methanol as both the reagent and solvent, with a catalytic amount of a strong acid.

Step-by-Step Methodology:

-

To a solution of acetophenone in excess methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the equilibrium towards the product.

-

Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

-

The excess methanol is removed under reduced pressure.

-

The crude product is extracted with a suitable organic solvent (e.g., diethyl ether), washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄).

-

Purification is achieved by distillation under reduced pressure to yield pure this compound.

Method B: Utilizing Trimethyl Orthoformate as a Water Scavenger

A significant improvement to the classic method involves the use of trimethyl orthoformate.[8][9][13] This reagent serves as a source of methoxy groups and, crucially, acts as a dehydrating agent by reacting with the water byproduct to form methanol and methyl formate, thus driving the equilibrium towards the formation of the ketal.[13] This approach often leads to higher yields and milder reaction conditions.

Step-by-Step Methodology:

-

Dissolve acetophenone in a suitable solvent such as methanol.

-

Add trimethyl orthoformate (typically 1.2-1.5 equivalents) to the solution.

-

Introduce a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).[9]

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction progress by TLC or GC.

-

Work-up is similar to Method A, involving neutralization, extraction, and purification by distillation.

Causality Behind Experimental Choices:

-

Excess Methanol: In Method A, a large excess of methanol is used to shift the equilibrium towards the product side, according to Le Châtelier's principle.

-

Trimethyl Orthoformate: The use of trimethyl orthoformate in Method B is a strategic choice to circumvent the equilibrium limitation imposed by water production.[13] This makes the reaction more efficient and often obviates the need for heating.

-

Acid Catalyst: Both Brønsted and Lewis acids can catalyze the reaction.[13] The choice of catalyst can influence reaction rates and selectivity, especially in the presence of other acid-sensitive functional groups.

-

Solid Acid Catalysts: For industrial applications and green chemistry initiatives, solid acid catalysts such as acidic ion-exchange resins or zeolites are advantageous.[1][4] They offer simplified product isolation (catalyst is filtered off), reduced corrosion, and potential for catalyst recycling.[4]

The Role of this compound as a Protecting Group

The primary utility of this compound lies in its function as a protecting group for the carbonyl moiety of acetophenone and related ketones. The dimethyl ketal is stable under a wide range of reaction conditions where the free carbonyl group would be reactive.

Stability:

-

Stable to basic conditions, organometallic reagents (e.g., Grignard reagents, organolithiums), and nucleophilic attack.[14]

-

Stable to hydride reducing agents (e.g., NaBH₄, LiAlH₄).[14]

-

Labile under acidic conditions, allowing for its removal when the protection is no longer needed.

Deprotection (Cleavage) of the Dimethyl Ketal